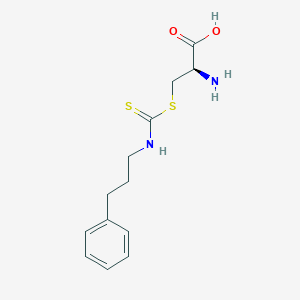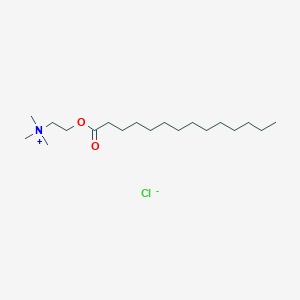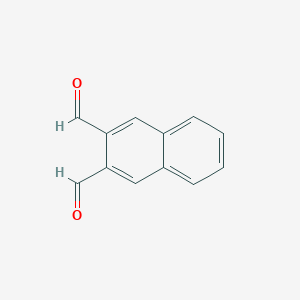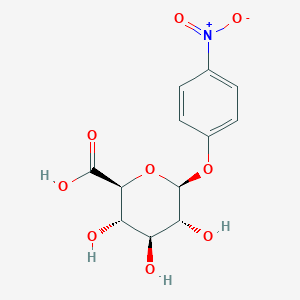
S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine involves several key steps, including the amidation of cysteine with thiocarbamoyl derivatives. A notable example of a related synthetic pathway is the preparation of poly(S-[(3-hydroxypropyl)-carbamoylmethyl]-L-cysteine) through the amidation of poly(S-carbobenzoxymethyl-L-cysteine) with 3-amino-propanol (Tomiyama & Ikeda, 1980). Additionally, cysteine-derived S-protected oxazolidinones have been developed as chemical devices for peptide thioesters synthesis, employing N-S acyl transfer-mediated approaches (Ohta et al., 2006).
Molecular Structure Analysis
The molecular structure of S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine is characterized by its thiocarbamoyl group attached to a cysteine moiety. The structure is further complicated by the presence of a 3-phenylpropyl substituent. The study of similar compounds reveals the importance of intramolecular hydrogen bonding and the stabilization of certain conformations in aqueous environments (Tomiyama & Ikeda, 1980).
Chemical Reactions and Properties
Chemical reactions involving S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine often focus on its reactivity towards nucleophiles and electrophiles, given the presence of both amino and thiol groups. For example, the synthesis of peptide thioesters using S-protected oxazolidinone derived from cysteine demonstrates the compound's utility in peptide chemistry (Ohta et al., 2006).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Peptide Coupling
Research has demonstrated the use of cysteine-derived S-protected oxazolidinones in the preparation of peptide thioesters, which are crucial for native chemical ligation protocols, underscoring the versatility of cysteine derivatives in peptide synthesis (Ohta et al., 2006).
Photolabile Protecting Groups
Studies on cysteinyl radicals and methyl(phenyl)thiocarbamic acid radicals generated by laser flash photolysis of BOC−Cys(Snm)−OH provide insights into the use of thiocarbamoyl groups as photolabile protecting groups. This research underscores their potential in facilitating cleavage reactions with acceptable quantum yields, highlighting their utility in photochemical studies (Kolano & Sander, 2003).
Antiretroviral Research
Optically active S-phenyl-L-cysteine, prepared via a chemoenzymatic method from inexpensive starting materials, is considered for potential application as an antiretroviral/protease inhibitor for HIV. This showcases the application of cysteine derivatives in medicinal chemistry and drug development (Lisheng Xu et al., 2019).
Coordination Chemistry
The synthesis and characterization of 2-phenylpyridine gold(III) complexes with various thiolate ligands, including cysteine, have been explored. Such studies illuminate the role of cysteine derivatives in forming stable metal complexes, contributing to the understanding of their biological activities and potential applications in catalysis (Fan et al., 2003).
Surface Chemistry for Bioconjugation
An improved method for quantitative native chemical ligation at thiophenyl ester-functionalized glass surfaces has been reported, utilizing cysteine derivatives for the preparation of functionalized surfaces. This methodology supports the development of surface chemistries for bioconjugation and the creation of bioactive materials (Anderson, 2008).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for the requested compound were not found, the field of medicinal chemistry continues to explore the synthesis and applications of new pharmaceutical compounds12.
Please note that this information is based on the closest available compounds and may not accurately represent the requested compound. Always consult with a professional for precise information.
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(3-phenylpropylcarbamothioylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c14-11(12(16)17)9-19-13(18)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEUXBMTQJJHED-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCNC(=S)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160393 | |
| Record name | S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine | |
CAS RN |
137915-13-0 | |
| Record name | S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137915130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















